molecular formula C4HNaO3 B191899 3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt CAS No. 71376-34-6

3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt

Cat. No. B191899
CAS RN: 71376-34-6
M. Wt: 120.04 g/mol
InChI Key: FERDNJVXTWPNSA-UHFFFAOYSA-M
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Description

“3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt” is also known as squaric acid . It is widely used in bioorganic and medicinal chemistry . It is an inhibitor of glyoxylase, semiqauric acid, pyruvate dehrogenase, and transketolase . It is used as a replacement for phosphate in a peptide-based ligand for an SH 2 domain .


Molecular Structure Analysis

The molecular structure of “3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt” can be represented by the linear formula (HO)2C4(=O)2 . The molecular weight is 114.06 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

“3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt” is a solid substance . It has a melting point of over 300°C . The molecular weight is 114.06 .

Scientific Research Applications

Synthesis and Chemical Applications

The synthesis of related cyclobutane-containing compounds has been extensively studied, demonstrating the versatility of cyclobutane derivatives in chemical synthesis. For instance, the synthesis of 1,3-Dihydroxynaphthalene reviewed by Zhang You-lan (2005) outlines a process that might share mechanistic similarities with the synthesis of 3-Cyclobutene-1,2-dione derivatives, emphasizing eco-friendly and efficient synthesis routes Zhang You-lan, 2005. Additionally, the review on cyclobutane-containing alkaloids by Anastasia Sergeiko et al. (2008) highlights the broad range of biological activities these compounds exhibit, suggesting potential research avenues for 3-Cyclobutene-1,2-dione derivatives in exploring antimicrobial and antitumor properties Anastasia Sergeiko et al., 2008.

Environmental and Industrial Applications

The use of sodium salts, including derivatives of 3-Cyclobutene-1,2-dione, in environmental applications is noted, particularly in the remediation of contaminated water. The advanced oxidation processes using sodium percarbonate highlight the potential for 3-Cyclobutene-1,2-dione derivatives in enhancing environmental cleanup efforts through oxidative degradation of pollutants Xin Liu et al., 2021.

Biological Roles and Nutraceutical Applications

While the direct research on 3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt in biological systems is limited, the exploration of sodium's role in biological systems, such as in taste perception and liking in infants and children by D. Liem (2017), could provide foundational knowledge for investigating the biological impacts of sodium salts and their derivatives D. Liem, 2017.

Safety And Hazards

“3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of water if it comes into contact with skin .

properties

IUPAC Name

sodium;3,4-dioxocyclobuten-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2O3.Na/c5-2-1-3(6)4(2)7;/h1,5H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERDNJVXTWPNSA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C1=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31876-38-7 (Parent)
Record name 3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071376346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60221572
Record name 3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt

CAS RN

71376-34-6
Record name 3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071376346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Moniliformin
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